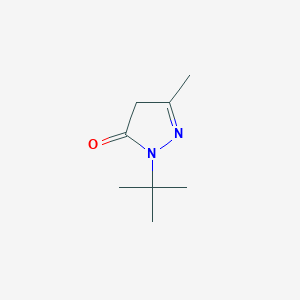

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

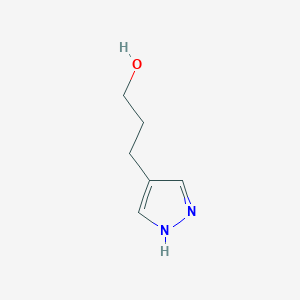

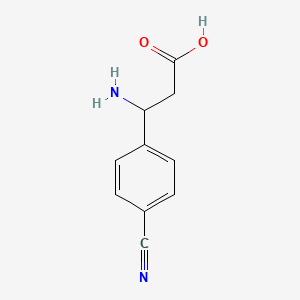

The compound "2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. In the case of tert-butyl substituted pyrazoles, the use of tert-butylhydrazine hydrochloride is common. For example, a study presented the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, highlighting the influence of reaction media on regioselectivity . Another approach for synthesizing fluorinated pyrazole derivatives involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties. Structural studies of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have revealed a planar heterocyclic core and the presence of intermolecular hydrogen bonding in the crystalline lattice . X-ray crystallography and density functional theory (DFT) calculations are often used to determine and compare the geometric parameters of these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution. The reactivity can be influenced by the presence of tert-butyl groups, which can sterically hinder or direct certain reactions. For instance, the synthesis of diastereomerically pure 3-tert-butyl-7-R1-8-R2-pyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates involves reactions with N-bromosuccinimide and carboxylic acids, demonstrating regio- and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity. The introduction of electron-withdrawing or electron-donating substituents can alter the compound's acidity, basicity, and overall reactivity. The study of hydrogen-bonded structures in various pyrazole derivatives has shown significant differences in properties due to minor changes in substituents .

Scientific Research Applications

-

High-Entropy Alloys (HEAs) : These are a class of multicomponent alloys with unique properties. They have emerged as potential electrode materials due to their enhanced catalytic activity, superior stability, and tunable electronic structures. They are used in various electrochemical processes in industrial applications. The composition, crystal structure, different phase formations, thermodynamic and kinetic parameters, and surface morphology of HEAs can be tuned to achieve the predicted electrochemical performance .

-

Tertiary Butyl Esters : These compounds find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. The resultant flow process was found to be more efficient, versatile, and sustainable .

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

-

Novel attack against virtually all VPN apps : Researchers have devised an attack against nearly all virtual private network applications that forces them to send and receive some or all traffic outside of the encrypted tunnel designed to protect it from snooping or tampering .

-

Applications of tert-butanesulfinamide in the asymmetric synthesis of highly substituted b-amino acids : β-Amino acids are components of numerous natural products and therapeutically applicable compounds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-tert-butyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVYIKYDXQZGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384086 |

Source

|

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

132214-71-2 |

Source

|

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)